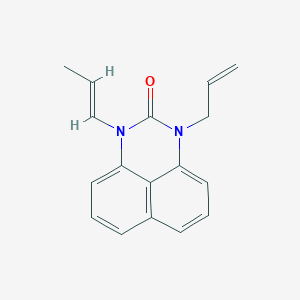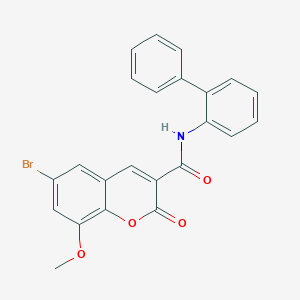![molecular formula C11H18N4OS B4717801 N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4717801.png)
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Übersicht
Beschreibung
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound is notable for its potential biological activities and its utility in scientific research.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of cyclohexylamine with a suitable triazole derivative. One common method involves the use of 5-methyl-1H-1,2,4-triazole-3-thiol as a starting material. The reaction proceeds through the formation of a thioether linkage between the triazole and the acetamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: A basic triazole derivative with similar structural features but lacking the cyclohexyl and acetamide moieties.
5-Methyl-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with similar reactivity but different biological properties.
Cyclohexylamine: A simple amine that forms part of the structure of the compound .
Uniqueness
This compound is unique due to its combination of a triazole ring, a cyclohexyl group, and an acetamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-12-11(15-14-8)17-7-10(16)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRRHCDCACWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-N-(3-iodophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717718.png)
![2-cyano-N-(4-isopropylphenyl)-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4717744.png)
![1-(3-CHLOROPHENYL)-4-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4717749.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine;hydrochloride](/img/structure/B4717752.png)

![N-[(allylamino)carbonyl]benzenecarbothioamide](/img/structure/B4717757.png)
![1-[(4-tert-butylphenoxy)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4717765.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4717775.png)

![N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4717797.png)
![5-(2,3-dichlorophenyl)-N-[({3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4717805.png)


